molecular formula C3H2N2O3 B15234883 3-Nitroisoxazole

3-Nitroisoxazole

Cat. No.: B15234883
M. Wt: 114.06 g/mol
InChI Key: AOIHSSHDSKUPRK-UHFFFAOYSA-N
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Description

3-Nitroisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a nitro group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitroisoxazole can be synthesized through several methods, with one of the most common being the [3+2] cycloaddition reaction. This method involves the reaction of nitrile oxides with nitroalkenes under mild conditions, often at room temperature, to yield the desired nitroisoxazole derivatives . Another approach involves the condensation of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound typically employs scalable synthetic routes that ensure high yield and purity. The [3+2] cycloaddition reaction is favored due to its high selectivity and efficiency. Additionally, the use of metal-free synthetic routes has gained attention for being more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Nitroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitroisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitroisoxazole and its derivatives often involves the generation of reactive oxygen species (ROS) due to the presence of the nitro group. This leads to oxidative stress in target cells, which can result in cell death. In the case of its antiparasitic activity, this compound derivatives interact with enzymes such as cruzipain, a cysteine protease in Trypanosoma cruzi, leading to the inhibition of the parasite’s growth .

Comparison with Similar Compounds

3-Nitroisoxazole can be compared with other nitro-substituted heterocycles, such as:

The uniqueness of this compound lies in its specific ring structure and the position of the nitro group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C3H2N2O3

Molecular Weight

114.06 g/mol

IUPAC Name

3-nitro-1,2-oxazole

InChI

InChI=1S/C3H2N2O3/c6-5(7)3-1-2-8-4-3/h1-2H

InChI Key

AOIHSSHDSKUPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1[N+](=O)[O-]

Origin of Product

United States

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